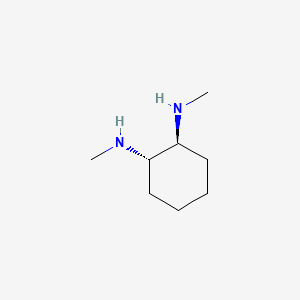

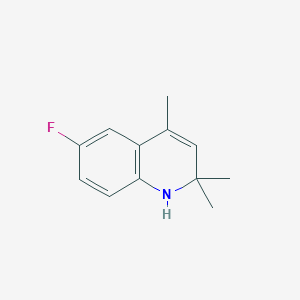

![molecular formula C6H7NO4 B1314667 Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]- CAS No. 41148-79-2](/img/structure/B1314667.png)

Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-

Übersicht

Beschreibung

Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]- (Acetamide) is a versatile organic compound with a variety of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. Acetamide is a colorless, odorless, and water-soluble solid that is used in many different forms for a variety of purposes. Acetamide is a relatively safe and non-toxic compound and can be produced in a laboratory setting with relative ease.

Wissenschaftliche Forschungsanwendungen

Isocyanide-Based Synthesis

A study detailed an efficient method for synthesizing new acetamide derivatives using a five-component condensation reaction. This process involved benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and H2O, carried out at room temperature. The resulting products exhibited antibacterial activities, highlighting the potential of acetamide derivatives in developing new antibacterial agents (Akbarzadeh et al., 2012).

Regioselective Dibromohydration

Another research explored the dibromohydration of N-(2-alkynylaryl)acetamide, producing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide through a mild, metal-free process. This study showcases the versatility of acetamide derivatives in organic synthesis, offering pathways to novel compounds (Qiu et al., 2017).

Crystallographic Studies

X-ray Diffraction Analysis

The structural analysis of acetamide derivatives through X-ray diffraction provides insights into their molecular configurations, aiding in the understanding of their chemical behavior and potential applications in materials science and pharmaceuticals. For instance, a study on 5-(1-Acetamido-3-methylbutyl)-5-methylimidazolidine-2,4-dione monohydrate detailed the planar conformation of the imidazolidinedione ring and intermolecular hydrogen bonding patterns (Sethusankar et al., 2001).

Chemical Transformations and Applications

Acetamide in Synthesis of Aminosugars

Research into the synthesis of diverse aminosugars from 2-acetamido-2-deoxy-beta-D-glucose demonstrates the role of acetamide derivatives in accessing rare sugar analogs, which are of significant interest in medicinal chemistry and drug development (Cai et al., 2009).

Antagonist Radioligand for A2B Adenosine Receptors

A study on MRE 2029-F20, an acetamide derivative, underscored its utility as a selective antagonist ligand for A2B adenosine receptors. This highlights the potential of acetamide derivatives in the development of tools for pharmacological research and therapeutic agents (Baraldi et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(3S)-2,5-dioxooxolan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-3(8)7-4-2-5(9)11-6(4)10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQITILRHSGUCB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236780 | |

| Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41148-79-2 | |

| Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41148-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

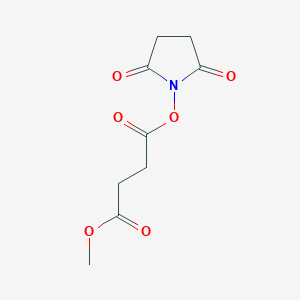

Q1: What is the yield and method for synthesizing N-Acetyl-L-aspartic acid anhydride using 2,4-Dimethyl-5(4H)-oxazolone?

A1: [] N-Acetyl-L-aspartic acid anhydride can be synthesized with a 75% yield by reacting N-acetyl-L-aspartic acid anhydride with 2,4-Dimethyl-5(4H)-oxazolone. This reaction leads to the formation of crystalline N-Acetyl-L-aspartic acid anhydride. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)